molecular formula C21H19ClN2O5S B12202314 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

Cat. No.: B12202314
M. Wt: 446.9 g/mol
InChI Key: JBKMKMMTFTZKKJ-PDGQHHTCSA-N
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Description

3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a chlorobenzylidene group, and a dihydroxyphenyl ethyl side chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the thiazolidine ring may interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide is unique due to its combination of a thiazolidine ring, a chlorobenzylidene group, and a dihydroxyphenyl ethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C21H19ClN2O5S/c22-15-4-2-1-3-14(15)12-18-20(28)24(21(29)30-18)10-8-19(27)23-9-7-13-5-6-16(25)17(26)11-13/h1-6,11-12,25-26H,7-10H2,(H,23,27)/b18-12-

InChI Key

JBKMKMMTFTZKKJ-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O)Cl

Origin of Product

United States

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